molecular formula C21H24N2O3 B267313 N-[4-(1-azepanylcarbonyl)phenyl]-4-methoxybenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-4-methoxybenzamide

Cat. No. B267313
M. Wt: 352.4 g/mol
InChI Key: ZVYPQEXMHXKDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-4-methoxybenzamide, commonly known as AZB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AZB involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. AZB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain protein kinases, such as Akt and ERK, which are involved in cell growth and differentiation. In addition, AZB has been shown to modulate the expression of certain genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
AZB has been found to possess a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. AZB has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain protein kinases, such as Akt and ERK, which are involved in cell growth and differentiation. In addition, AZB has been shown to modulate the expression of certain genes that are involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

AZB has several advantages and limitations for lab experiments. One of the advantages of AZB is that it has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research. Another advantage of AZB is that it can be synthesized using relatively simple and cost-effective methods. However, one of the limitations of AZB is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for the study of AZB. One of the future directions is to further investigate its potential applications in the treatment of various diseases, including cancer and viral infections. Another future direction is to study the mechanism of action of AZB in more detail, in order to better understand its biochemical and physiological effects. Additionally, future research could focus on developing new derivatives of AZB that possess improved pharmacological properties, such as increased potency and decreased toxicity.

Synthesis Methods

The synthesis of AZB involves the reaction of 4-methoxybenzoic acid with 1-azepanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield the final product, AZB. The synthesis of AZB has been reported in various scientific journals, and the purity of the compound can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

AZB has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. AZB has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been found to modulate the expression of certain genes that are involved in cell growth and differentiation.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-4-methoxybenzamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C21H24N2O3/c1-26-19-12-8-16(9-13-19)20(24)22-18-10-6-17(7-11-18)21(25)23-14-4-2-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24)

InChI Key

ZVYPQEXMHXKDAX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Origin of Product

United States

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